molecular formula C10H10N2O3 B011244 2-(3,4-dihydroxyphenyl)-5-methyl-4H-pyrazol-3-one CAS No. 107430-41-1

2-(3,4-dihydroxyphenyl)-5-methyl-4H-pyrazol-3-one

Cat. No. B011244
M. Wt: 206.2 g/mol
InChI Key: RMOKNHGNDASXBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dihydroxyphenyl)-5-methyl-4H-pyrazol-3-one, also known as tropolone, is a heterocyclic organic compound that has been extensively studied for its potential applications in various fields of science. This compound has a unique structure that makes it a promising candidate for use in the synthesis of new drugs, as well as in biochemical and physiological research. In

Scientific Research Applications

2-(3,4-dihydroxyphenyl)-5-methyl-4H-pyrazol-3-one has been extensively studied for its potential applications in various fields of science. One of the most promising applications is in the field of drug discovery. This compound has been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor activities. Additionally, 2-(3,4-dihydroxyphenyl)-5-methyl-4H-pyrazol-3-one has been shown to have potential applications in the synthesis of new drugs, as well as in the development of new biochemical and physiological assays.

Mechanism Of Action

The mechanism of action of 2-(3,4-dihydroxyphenyl)-5-methyl-4H-pyrazol-3-one is not fully understood. However, it is believed that this compound exerts its biological effects by interacting with various cellular targets, including enzymes, receptors, and ion channels. Additionally, 2-(3,4-dihydroxyphenyl)-5-methyl-4H-pyrazol-3-one has been shown to exhibit antioxidant activity, which may contribute to its biological effects.

Biochemical And Physiological Effects

2-(3,4-dihydroxyphenyl)-5-methyl-4H-pyrazol-3-one has been shown to exhibit a wide range of biochemical and physiological effects. These effects include the inhibition of various enzymes, such as tyrosinase and acetylcholinesterase, as well as the modulation of various signaling pathways. Additionally, this compound has been shown to exhibit antioxidant activity, which may contribute to its potential therapeutic effects.

Advantages And Limitations For Lab Experiments

There are several advantages and limitations associated with the use of 2-(3,4-dihydroxyphenyl)-5-methyl-4H-pyrazol-3-one in lab experiments. One of the main advantages is its broad range of biological activities, which makes it a promising candidate for use in drug discovery and biochemical research. Additionally, this compound is relatively easy to synthesize and has good stability under a wide range of conditions. However, one of the main limitations is its relatively low solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 2-(3,4-dihydroxyphenyl)-5-methyl-4H-pyrazol-3-one. One promising direction is the development of new synthetic methods for this compound, which may improve its yield and purity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, the development of new formulations and delivery methods may help to overcome the limitations associated with its low solubility in water.

Synthesis Methods

The synthesis of 2-(3,4-dihydroxyphenyl)-5-methyl-4H-pyrazol-3-one can be achieved through several methods. One of the most common methods involves the reaction of 2-(3,4-dihydroxyphenyl)-5-methyl-4H-pyrazol-3-one with a suitable aldehyde or ketone in the presence of a catalyst. This method has been shown to yield high-quality products with good yields and purity. Other methods include the reaction of 2-(3,4-dihydroxyphenyl)-5-methyl-4H-pyrazol-3-one with various other compounds, such as nitroalkenes, nitroarenes, and halogens.

properties

CAS RN

107430-41-1

Product Name

2-(3,4-dihydroxyphenyl)-5-methyl-4H-pyrazol-3-one

Molecular Formula

C10H10N2O3

Molecular Weight

206.2 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-methyl-4H-pyrazol-3-one

InChI

InChI=1S/C10H10N2O3/c1-6-4-10(15)12(11-6)7-2-3-8(13)9(14)5-7/h2-3,5,13-14H,4H2,1H3

InChI Key

RMOKNHGNDASXBP-UHFFFAOYSA-N

SMILES

CC1=NN(C(=O)C1)C2=CC(=C(C=C2)O)O

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC(=C(C=C2)O)O

synonyms

3H-Pyrazol-3-one, 2-(3,4-dihydroxyphenyl)-2,4-dihydro-5-methyl- (9CI)

Origin of Product

United States

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